

Oral Administration of ME3221 in Animal Models: Application Notes and Protocols

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Compound of Interest

Compound Name: ME3221

Cat. No.: B1676122

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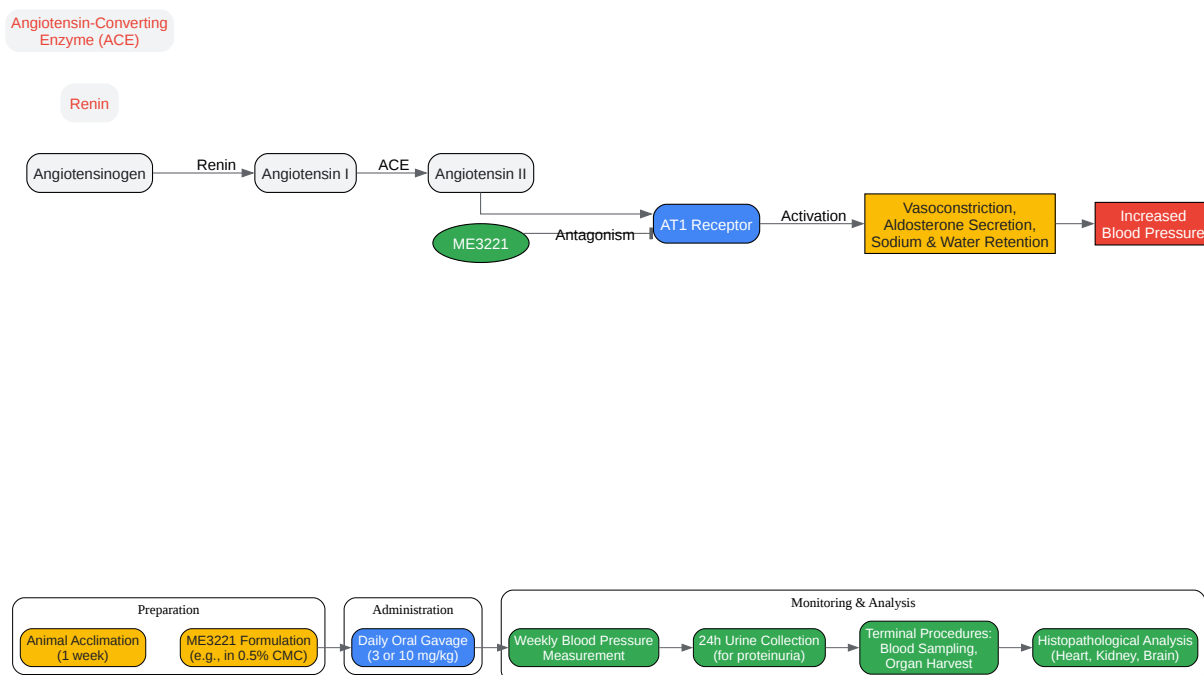
For Researchers, Scientists, and Drug Development Professionals

Introduction

ME3221 is a potent and selective, surmountable antagonist of the angiotensin II type 1 (AT1) receptor. It has been investigated in preclinical animal models for its antihypertensive effects. Oral administration of **ME3221** has demonstrated efficacy in reducing blood pressure and preventing complications associated with hypertension in various rat strains, including Spontaneously Hypertensive Rats (SHR) and Stroke-Prone Spontaneously Hypertensive Rats (SHRSP). This document provides a summary of the available data on the oral administration of **ME3221** in these models, along with generalized experimental protocols based on the conducted research.

Mechanism of Action

ME3221 functions by blocking the binding of angiotensin II to its AT1 receptor. Angiotensin II is a key component of the renin-angiotensin system (RAS), a critical regulator of blood pressure. By inhibiting the action of angiotensin II, **ME3221** leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.



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